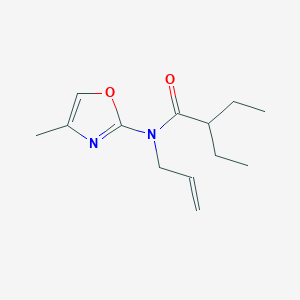
2-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the oxazole derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: This compound features a similar oxazole ring but with different substituents.
N-Allyl-4-methylbenzenesulfonamide: This compound has an allyl group and a sulfonamide functional group, making it structurally similar.
Uniqueness
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The chemical formula for this compound is C14H22N2O. The compound features a butanamide backbone with a 4-methyl-1,3-oxazole moiety, which is crucial for its biological interactions.
Biological Activity
Research indicates that compounds with oxazole rings exhibit a range of biological activities. The specific activities and mechanisms associated with this compound include:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 2-Ethyl-N-(4-methyl-1,3-oxazol-2-y)butanamide | S. aureus | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, studies have reported IC50 values indicating significant cytotoxicity in human breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HCT116 | 20 |
The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism has been substantiated by assays measuring mitochondrial membrane potential and ROS levels in treated cells.
Case Studies
In a recent study published in RSC Advances, researchers synthesized various oxazole derivatives and assessed their biological activity. The study highlighted the efficacy of compounds similar to 2-Ethyl-N-(4-methyl-1,3-oxazol-2-y)-N-(prop-2-en-1-y)butanamide in inhibiting tumor growth in vivo models .
Properties
CAS No. |
57068-16-3 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-8-15(12(16)11(6-2)7-3)13-14-10(4)9-17-13/h5,9,11H,1,6-8H2,2-4H3 |
InChI Key |
LLINSYQMBHOWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CC=C)C1=NC(=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















